Cas no 3140-51-0 (Pyrrolidine Linoleamide)

Pyrrolidine Linoleamide Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)-, (Z,Z)-
- Pyrrolidine Linoleamide
- (9Z,12Z)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one
-
- Inchi: 1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6-,10-9-
- InChI Key: RLJFUUUSNKIMQJ-HZJYTTRNSA-N
- SMILES: C(N1CCCC1)(=O)CCCCCCC/C=C\C/C=C\CCCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 15
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 470.1±24.0 °C at 760 mmHg
- Flash Point: 190.4±13.5 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
Pyrrolidine Linoleamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pyrrolidine Linoleamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P997975-25mg |
Pyrrolidine Linoleamide |
3140-51-0 | 25mg |
$471.00 | 2023-05-17 | ||
1PlusChem | 1P01E4KZ-10mg |
PyrrolidineLinoleamide |
3140-51-0 | ≥98% | 10mg |
$306.00 | 2024-05-06 | |
A2B Chem LLC | AX37939-1mg |
PyrrolidineLinoleamide |
3140-51-0 | ≥98% | 1mg |
$29.00 | 2024-04-20 | |
TRC | P997975-100mg |
Pyrrolidine Linoleamide |
3140-51-0 | 100mg |
$1395.00 | 2023-05-17 | ||
TRC | P997975-5mg |
Pyrrolidine Linoleamide |
3140-51-0 | 5mg |
$138.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73824-5mg |
Pyrrolidine Linoleamide |
3140-51-0 | 98% | 5mg |
¥1594.00 | 2022-04-26 | |
TRC | P997975-1mg |
Pyrrolidine Linoleamide |
3140-51-0 | 1mg |
$75.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73824-10mg |
Pyrrolidine Linoleamide |
3140-51-0 | 98% | 10mg |
¥2721.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73824-25mg |
Pyrrolidine Linoleamide |
3140-51-0 | 98% | 25mg |
¥5960.00 | 2022-04-26 | |
1PlusChem | 1P01E4KZ-5mg |
PyrrolidineLinoleamide |
3140-51-0 | ≥98% | 5mg |
$191.00 | 2024-05-06 |
Pyrrolidine Linoleamide Related Literature
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
4. Water
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
Additional information on Pyrrolidine Linoleamide
Introduction to Pyrrolidine Linoleamide (CAS No: 3140-51-0)
Pyrrolidine Linoleamide, identified by the chemical compound code CAS No: 3140-51-0, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural properties, exhibits promising potential in various biological and therapeutic applications. The detailed exploration of its chemical structure, synthesis methods, and emerging research findings provides a comprehensive understanding of its significance in modern science.
The molecular framework of Pyrrolidine Linoleamide consists of a pyrrolidine ring linked to a linoleamide moiety. This configuration imparts distinct physicochemical properties, making it an intriguing candidate for further investigation. The presence of both nitrogen and unsaturated hydrocarbon groups enhances its reactivity and interaction with biological targets, which is a critical factor in drug design and development.
In recent years, the pharmaceutical industry has witnessed a surge in interest towards molecules that exhibit multifunctional capabilities. Pyrrolidine Linoleamide stands out due to its dual functionality, which allows it to participate in multiple biochemical pathways simultaneously. This characteristic is particularly valuable in the development of novel therapeutics that aim to address complex diseases by targeting multiple pathways.
One of the most compelling aspects of Pyrrolidine Linoleamide is its role as a precursor in synthesizing more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological properties. For instance, modifications to the linoleamide group have led to compounds with improved solubility and bioavailability, which are crucial for effective drug delivery systems.
The synthesis of Pyrrolidine Linoleamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only ensure the quality of the final product but also open avenues for scalability in industrial production.
Recent studies have highlighted the potential applications of Pyrrolidine Linoleamide in addressing neurological disorders. Its ability to modulate neurotransmitter activity has been observed in preclinical models, suggesting its utility as a lead compound for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The interaction between Pyrrolidine Linoleamide and specific enzymes has been extensively studied, providing insights into its mechanism of action.
Furthermore, the compound has shown promise in anti-inflammatory applications. In vitro experiments have demonstrated its ability to inhibit key inflammatory pathways, making it a candidate for developing treatments for chronic inflammatory diseases. The dual anti-inflammatory and neuroprotective properties make Pyrrolidine Linoleamide a versatile molecule with broad therapeutic implications.
The role of Pyrrolidine Linoleamide in drug discovery has been further augmented by computational chemistry approaches. Molecular docking studies have identified potential binding sites on target proteins, facilitating the design of optimized derivatives with improved efficacy. These computational methods complement traditional experimental approaches, accelerating the drug development pipeline.
As research continues to evolve, the applications of Pyrrolidine Linoleamide are expected to expand into other therapeutic areas. Its unique structural features and biological activities make it a valuable scaffold for developing innovative therapeutics. Collaborative efforts between academia and industry are essential to translate these findings into tangible medical breakthroughs.
The safety profile of Pyrrolidine Linoleamide has been carefully evaluated through toxicological studies. Preliminary results indicate low toxicity at therapeutic doses, which bodes well for its future clinical translation. However, further rigorous testing is necessary to fully assess its safety and efficacy before human trials can commence.
In conclusion, Pyrrolidine Linoleamide (CAS No: 3140-51-0) represents a significant advancement in pharmaceutical chemistry. Its multifaceted applications, coupled with its synthetic accessibility, position it as a cornerstone molecule in modern drug discovery. As ongoing research uncovers new possibilities, this compound is poised to play a pivotal role in addressing some of the most pressing healthcare challenges of our time.
3140-51-0 (Pyrrolidine Linoleamide) Related Products
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)



